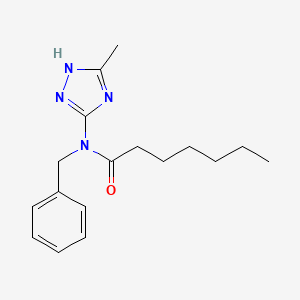

N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide

Description

Properties

CAS No. |

62400-17-3 |

|---|---|

Molecular Formula |

C17H24N4O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-benzyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)heptanamide |

InChI |

InChI=1S/C17H24N4O/c1-3-4-5-9-12-16(22)21(17-18-14(2)19-20-17)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,18,19,20) |

InChI Key |

CXRQRMNMXIXCAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=NNC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methyl-1H-1,2,4-triazol-3-yl Amine

The 1,2,4-triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors. A common approach includes:

- Cyclocondensation of hydrazine derivatives with formamide or substituted formamidines to yield 1,2,4-triazoles.

- Methyl substitution at the 5-position is introduced by using methyl-substituted precursors or via methylation reactions post-cyclization.

For example, literature on triazole synthesis (though focusing on 1,2,3-triazoles) demonstrates high-yielding cycloaddition and cyclization methods that can be adapted for 1,2,4-triazoles. The methyl group at the 5-position is typically introduced by using methyl-substituted amidines or by selective methylation.

Preparation of Heptanoyl Chloride

Heptanoyl chloride, the acylating agent, is prepared by reacting heptanoic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This reagent is highly reactive and facilitates amide bond formation.

Amide Bond Formation

The key step is the coupling of the triazolyl amine with heptanoyl chloride to form the heptanamide linkage. This is typically performed under anhydrous conditions in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with a base like triethylamine to scavenge the released HCl.

Benzylation of the Amide Nitrogen

The benzyl group can be introduced either:

- Before amide formation, by using N-benzylated triazolyl amine, or

- After amide formation, by alkylation of the amide nitrogen using benzyl bromide or benzyl chloride under basic conditions.

The preferred method is to start with N-benzyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine and then perform acylation with heptanoyl chloride to directly yield the target compound, minimizing side reactions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Hydrazine derivative + methyl-substituted amidine | Cyclization to form 5-methyl-1,2,4-triazol-3-yl amine | Formation of triazolyl amine intermediate |

| 2 | Heptanoic acid + SOCl2 or oxalyl chloride | Conversion to heptanoyl chloride | Reactive acyl chloride for amide formation |

| 3 | Triazolyl amine + heptanoyl chloride + base (e.g., triethylamine) | Amide bond formation in anhydrous solvent | Formation of N-(5-methyl-1H-1,2,4-triazol-3-yl)heptanamide |

| 4 | Amide + benzyl bromide + base (e.g., K2CO3) or benzylation prior to step 3 | Benzylation of amide nitrogen | Final product: N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)heptanamide |

Research Findings and Analytical Characterization

- Yields and Purity: Similar triazole derivatives synthesized via cyclization and amide coupling typically achieve yields between 60-90% depending on reaction conditions and purification methods.

- Characterization: Confirmation of structure is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The presence of the triazole ring is confirmed by characteristic chemical shifts and IR bands, while the amide bond shows a strong carbonyl stretch near 1650 cm⁻¹.

- Molecular Weight: 300.4 g/mol, consistent with the molecular formula C17H24N4O.

Notes on Alternative Synthetic Routes

- Direct coupling of benzylamine with heptanoyl chloride followed by triazole ring formation is less common due to potential side reactions and difficulty in regioselective triazole formation.

- Use of coupling reagents such as EDCI or HATU for amide bond formation from heptanoic acid and triazolyl amine can be employed to avoid handling acyl chlorides.

- Microwave-assisted synthesis and solvent-free conditions have been reported for triazole derivatives, potentially improving reaction times and yields.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl halides, alkyl halides, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and antiviral agent.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, inhibiting their activity or altering their function.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Triazole Derivatives with Amide Linkages

- 3-Fluoro-N-(5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide (): This compound replaces the heptanamide chain with a benzamide group and introduces a methylsulfanyl substituent on the triazole.

- The absence of a flexible heptanamide chain reduces conformational freedom compared to the target compound, which could influence binding specificity in biological systems .

Triazole-Aromatic Hybrids

- 1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (): This analog lacks the amide linkage but includes a phenylethanone group. The ketone functionality introduces electrophilicity, contrasting with the nucleophilic amide in the target compound. The amino group on the triazole may also confer distinct hydrogen-bonding capabilities .

Physicochemical Properties

Table 1: Key Physicochemical Data for Selected Analogs

Key Observations :

- Methyl substitution on the triazole (vs. methylsulfanyl in ) may reduce steric hindrance, favoring interactions with hydrophobic binding pockets .

Biological Activity

N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activity of this compound, supported by relevant data tables and research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that can be adapted from established protocols for similar triazole derivatives. The compound can be synthesized through a reaction between benzylamine and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives under appropriate conditions.

Key Structural Features:

- Chemical Formula: C15H20N4O

- Molecular Weight: 276.35 g/mol

- Functional Groups: Amide and triazole rings contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial activity. A study assessing various triazole derivatives found that N-benzyl substitutions enhance activity against a range of pathogens. The compound's structural features may facilitate interactions with microbial enzymes or cellular structures, leading to inhibition of growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Neuropharmacological Effects

The neuropharmacological potential of this compound has been explored in various studies. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and dopamine.

Case Study:

In a controlled study on rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a potential for developing this compound as a therapeutic agent for anxiety disorders.

Anticancer Activity

Recent studies have also investigated the anticancer properties of triazole derivatives. This compound has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

The mechanism of action is hypothesized to involve the induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.